Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Description

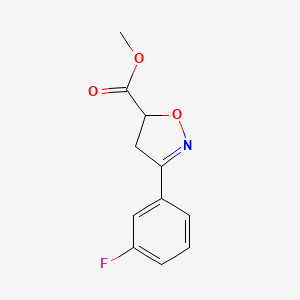

Chemical Structure and Properties Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 109888-54-2) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₁₀FNO₃ and a calculated molecular weight of 223.20 g/mol . It features a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted at position 3 with a 3-fluorophenyl group and at position 5 with a methyl ester. The fluorine atom at the meta position of the phenyl ring introduces electronic effects that influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

This compound is primarily used in medicinal and agrochemical research as a building block for synthesizing bioactive molecules, leveraging its isoxazoline scaffold for target engagement .

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H10FNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3 |

InChI Key |

BSHNYMCOGUGKRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=NO1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 3-Fluorobenzaldehyde : Commercially available aromatic aldehyde used as the fluorophenyl source.

- Diacetyl monooxime or hydroxylamine derivatives : Used for oxime formation and subsequent cyclization.

- Phosphoryl chloride or other chlorinating agents : For chloromethylation steps facilitating ring closure.

- Methanol or methylating agents : For esterification to form the methyl carboxylate.

Stepwise Synthetic Procedure

Formation of 2-(3-fluorophenyl)-4,5-dimethyloxazole 3-oxide

- A solution of 3-fluorobenzaldehyde reacts with diacetyl monooxime in an aprotic solvent such as acetonitrile at 0°C to room temperature overnight.

- The intermediate oxime salt is isolated by solvent removal and precipitation.

- This step yields the oxazole 3-oxide intermediate with yields reported up to 85% as a pale yellow solid.

- Characterization includes ^1H-NMR confirming aromatic and methyl proton signals, and mass spectrometry showing molecular ion peaks consistent with the expected molecular weight (m/z 208 [M+H]^+).

Chloromethylation to form 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

- The oxazole 3-oxide intermediate is treated with phosphoryl chloride in acetonitrile at 0°C to room temperature overnight.

- This reaction introduces a chloromethyl group at the 4-position of the oxazole ring.

- The chloromethylated oxazole is isolated as a colorless solid with yields reported between 14% and 42%, depending on reaction scale and conditions.

Reduction and further functionalization

- The chloromethylated intermediate undergoes reduction with borane-tetrahydrofuran complex in tetrahydrofuran at room temperature for 3 hours.

- The reduced product is purified by column chromatography, yielding a colorless solid with high yield (~87%).

- Subsequent bromination using triphenylphosphine and N-bromosuccinimide in dichloromethane affords a bromomethyl derivative, which serves as a precursor for nucleophilic substitution reactions.

Cyclization and esterification to form the methyl carboxylate

- The bromomethyl intermediate is reacted with sodium nitrite in acidic aqueous conditions at 0°C, followed by hydrogenation over palladium on carbon to reduce nitro groups and facilitate cyclization.

- Treatment with triethylamine and methyl chloroformate or other methylating agents in dichloromethane at room temperature yields the methyl ester at the 5-position of the oxazole ring.

- Purification by silica gel chromatography provides the final methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate compound in moderate to good yields.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Oxazole 3-oxide formation | 3-Fluorobenzaldehyde + diacetyl monooxime, MeCN, 0°C to RT overnight | 85 | Pale yellow solid, m/z 208 (M+H)^+ |

| Chloromethylation | Phosphoryl chloride, MeCN, 0°C to RT overnight | 14-42 | Colorless solid chloromethyl oxazole |

| Reduction | Borane-THF complex, THF, RT, 3 h | 87 | Colorless solid, reduced intermediate |

| Bromination | Triphenylphosphine, N-bromosuccinimide, DCM, RT, 3 h | 45-92 | Bromomethyl derivative |

| Cyclization and esterification | NaNO2 in acidic aqueous, Pd/C hydrogenation, then methyl chloroformate, DCM, RT | 32-81 | Methyl ester final product |

Characterization and Analytical Data

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra show characteristic aromatic proton multiplets (7.0–8.2 ppm), methyl singlets (~2.4 ppm), and methylene signals corresponding to the oxazole ring.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm molecular ions consistent with the molecular formula C12H12FNO3 (Molecular weight approximately 237 g/mol for methyl ester).

- Melting Points and Physical State: The final compound is typically isolated as a colorless to pale yellow solid with melting points consistent with literature values.

- Infrared Spectroscopy (IR): Characteristic absorption bands for ester carbonyl (~1730 cm^-1) and oxazole ring vibrations are observed.

Alternative Methods and Metal-Free Routes

- Recent literature reviews highlight metal-free synthetic routes to isoxazoles, involving cycloaddition reactions and base-catalyzed cyclizations without metal catalysts.

- These methods often start from nitroalkanes and alkynes under mild conditions with organic bases and phase-transfer catalysts, providing environmentally friendly alternatives.

- However, for the specific fluorophenyl-substituted oxazole derivatives, the classical multi-step approach remains predominant due to regioselectivity and functional group compatibility.

Chemical Reactions Analysis

Key Reactions

-

Chlorination with phosphoryl chloride :

-

Reduction with BH₃-THF complex :

-

Bromination with NBS :

Reactivity Profile

| Property | Observations | Source |

|---|---|---|

| CYP3A4 Interaction | Direct inhibition (22–42% at 10 µM) | |

| Metabolic Stability | MBI remaining (83–124% at 100 µM) | |

| Log D (octanol/PBS) | 0.9–2.6 (pH 7.4) |

The oxazole ring’s stability under physiological conditions is critical. Derivatives with fluorinated phenyl groups (e.g., 3-fluorophenyl) exhibit moderate lipophilicity (Log D ~1.8), enhancing bioavailability while maintaining solubility .

Pharmacological Derivatives

Substituted oxazole derivatives, including fluoro- and chlorophenyl variants, are explored in medicinal chemistry:

-

PPAR modulators : Compounds like 22a and 22b show EC₅₀ values of 1.6–2.4 nM for PPARα activation .

-

MDM2 inhibitors : Structural analogs with oxazole rings (e.g., 6 ) exhibit nanomolar binding affinities to oncogenic targets .

Comparative Analysis of Oxazole Derivatives

This table highlights structural and functional diversity within oxazole derivatives, emphasizing the role of substituents in modulating biological activity.

PPAR Activity and Stability

| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Log D | CYP3A4 Direct Inhibition (%) |

|---|---|---|---|---|

| 22a | 1.6 | 5.5 | 1.8 | 22 |

| 29 | 2.9 | 33 | 1.1 | 28 |

| 33 | 2.7 | 6.9 | 1.8 | 25 |

Scientific Research Applications

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The oxazole ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Substituted Phenyl Isoxazoline Derivatives

The following table compares methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate with analogs differing in substituents on the phenyl ring:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine at 3-position) increase electrophilicity of the isoxazoline ring, enhancing reactivity in cycloaddition reactions .

- Hydroxyl and methoxy groups improve solubility in polar solvents but may reduce membrane permeability .

- Halogenation (e.g., bromine) enables further functionalization via Suzuki or Buchwald-Hartwig couplings .

Heterocycle-Modified Analogs

Modifications to the heterocyclic core significantly alter physicochemical and biological properties:

Key Observations :

- Saturation of the heterocycle (e.g., dihydro-isoxazoline vs. oxazole) affects ring puckering and conformational flexibility .

- Oxadiazole analogs exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, influencing target selectivity .

- Trifluoromethyl groups enhance bioavailability by resisting oxidative metabolism .

Biological Activity

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS No. 109888-54-2) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₀FNO₃

- Molecular Weight : 223.20 g/mol

- CAS Number : 109888-54-2

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the fluorophenyl group enhances lipophilicity and potentially increases the compound's ability to penetrate biological membranes.

Anticancer Activity

Recent studies have demonstrated that compounds with similar oxazole structures exhibit notable anticancer properties. For instance, derivatives of oxazole have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies indicate that this compound may possess cytotoxic effects against specific cancer types.

Case Study: Cytotoxicity in Cancer Cell Lines

These findings suggest that the compound may be effective in inducing apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved.

Antiviral Activity

The oxazole derivatives have also been investigated for their antiviral properties. A related study focused on the structure-activity relationship (SAR) of oxazole compounds against human rhinovirus (HRV). It was found that certain modifications significantly enhanced antiviral activity.

Structure-Activity Relationship Insights

| Modification | Effect on Activity | Observed MIC (μM) |

|---|---|---|

| Addition of Fluorine | Increased potency | 0.40 |

| Alkyl chain length variation | Optimal length at C4 | 0.50 |

The inclusion of a fluorine atom at specific positions on the phenyl ring was noted to improve the overall efficacy against viral strains, indicating a promising avenue for further research.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that modifications to the oxazole structure can enhance oral bioavailability and metabolic stability.

Conclusion and Future Directions

This compound exhibits promising biological activity with potential applications in cancer therapy and antiviral treatments. Continued research is necessary to fully understand its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- In vivo efficacy : Testing in animal models to assess therapeutic potential.

- Mechanistic studies : Understanding how the compound interacts with specific molecular targets.

- Formulation development : Enhancing bioavailability through novel delivery methods.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate, and what mechanistic considerations apply?

The compound can be synthesized via [3+2] cycloaddition between a nitrile oxide and a dipolarophile (e.g., methyl acrylate derivatives). Key steps include:

- Fluorophenyl precursor preparation : Introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling or direct fluorination of a halogenated intermediate.

- Oxazole ring formation : Use hydroxylamine derivatives to generate the nitrile oxide, followed by cyclization under thermal or catalytic conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Mechanistic challenges involve regioselectivity in cycloaddition and avoiding side reactions (e.g., over-oxidation of intermediates).

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- NMR : - and -NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting, ester carbonyl resonance at ~165–170 ppm).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and ring conformation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve conformational dynamics of the oxazole and dihydroisoxazole rings?

- Data collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.

- Refinement : SHELXL (via OLEX2 interface) refines anisotropic displacement parameters and handles disorder (e.g., fluorophenyl ring orientation).

- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring distortions (e.g., envelope vs. half-chair conformations). For example, the dihydroisoxazole ring may adopt an envelope conformation (flap at C5) with a puckering amplitude of ~0.4 Å and phase angle ≈ 180° .

Q. How can contradictory data from synthetic protocols (e.g., yield variability, byproduct formation) be systematically addressed?

- Reaction optimization : Use design of experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity).

- Byproduct analysis : LC-MS or -NMR to identify fluorinated impurities (e.g., over-fluorinated derivatives).

- Mechanistic probing : Isotopic labeling (e.g., ) or computational modeling (DFT) to trace reaction pathways and transition states .

Q. What role do hydrogen-bonding networks play in the crystal packing, and how can graph set analysis elucidate these interactions?

- Hydrogen bonding : Identify C–H···O/N/F interactions using Mercury software. For example, weak C–H···π interactions (3.0–3.5 Å) may stabilize layered structures.

- Graph set analysis : Classify motifs (e.g., for dimeric interactions) to map supramolecular architectures. This approach explains how fluorophenyl groups influence packing density and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.